molecular formula C31H28N2O4S3 B13794936 Naphtho(1,2-d)thiazolium, 2-(3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-(2-furanyl)-1-propen-1-yl)-1-(3-sulfopropyl)-, inner salt CAS No. 68239-17-8

Naphtho(1,2-d)thiazolium, 2-(3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-(2-furanyl)-1-propen-1-yl)-1-(3-sulfopropyl)-, inner salt

Cat. No.: B13794936
CAS No.: 68239-17-8
M. Wt: 588.8 g/mol
InChI Key: UYLBZKFZSFHEDU-UHFFFAOYSA-N
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Description

2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium is a complex organic compound with a unique structure that combines benzothiazole, furan, and naphthothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and naphthothiazole intermediates, followed by their coupling with the furan derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings

Properties

CAS No.

68239-17-8

Molecular Formula

C31H28N2O4S3

Molecular Weight

588.8 g/mol

IUPAC Name

3-[2-[(Z,3Z)-3-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)-2-(furan-2-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C31H28N2O4S3/c1-3-32-25-18-21(2)11-13-27(25)38-29(32)19-23(26-10-6-16-37-26)20-30-33(15-7-17-40(34,35)36)31-24-9-5-4-8-22(24)12-14-28(31)39-30/h4-6,8-14,16,18-20H,3,7,15,17H2,1-2H3

InChI Key

UYLBZKFZSFHEDU-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C)S/C1=C\C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-])\C6=CC=CO6

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)SC1=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-])C6=CC=CO6

Origin of Product

United States

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